

Application Note: Synthesis of (4-Phenylphenyl) Benzoate via Esterification

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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

Cat. No.: B1267953

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Abstract

This application note provides detailed protocols for the synthesis of **(4-phenylphenyl) benzoate**, a key intermediate in various chemical and pharmaceutical applications. Three common esterification methods are presented: Steglich esterification, Mitsunobu reaction, and Fischer esterification. Each protocol is accompanied by a list of required reagents and equipment, step-by-step instructions, and purification methods. Characterization data, including melting point, ^1H NMR, ^{13}C NMR, and mass spectrometry, are provided to confirm the identity and purity of the synthesized compound.

Introduction

(4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate, is an aromatic ester with significant applications in materials science and as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its rigid biphenyl structure imparts unique properties to the molecules in which it is incorporated. The synthesis of this ester is typically achieved through the esterification of 4-phenylphenol with benzoic acid. This document outlines three reliable methods for this transformation, catering to different laboratory setups and substrate sensitivities.

Data Presentation

The following table summarizes the key characterization data for **(4-phenylphenyl) benzoate**.

| Parameter | Value | Reference |
|---|---|-------------------|
| Molecular Formula | C ₁₉ H ₁₄ O ₂ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Melting Point | 151 °C | [2] |
| Appearance | White to off-white solid | General Knowledge |
| ¹ H NMR (400 MHz, CDCl ₃) | δ 8.22 (d, J = 7.7 Hz, 2H), 7.63 (d, J = 7.7 Hz, 3H), 7.56 (d, J = 5.1 Hz, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.39 (m, 2H), 7.38 – 7.33 (m, 1H), 7.28 (d, J = 8.4 Hz, 2H) | [3] |
| ¹³ C NMR (100 MHz, CDCl ₃) | δ 165.2, 150.3, 140.3, 139.0, 133.6, 130.1, 129.5, 128.7, 128.5, 128.1, 127.3, 127.0, 121.7 | [3] |
| Mass Spec (GCMS-EI) | m/z (%): 274 (19.26) [M ⁺], 105 (100), 77 (36.92) | [3] |

Experimental Protocols

Method 1: Steglich Esterification

This method is a mild and efficient procedure for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[2][4][5]

Reagents and Equipment:

- 4-Phenylphenol
- Benzoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Standard workup and purification glassware

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath with stirring.
- Add DCC (1.2 eq) portion-wise to the cooled solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.
- Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford pure **(4-phenylphenyl) benzoate**.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, although for an achiral alcohol like 4-phenylphenol, it serves as a mild and effective esterification method.^{[6][7][8]}

Reagents and Equipment:

- 4-Phenylphenol
- Benzoic acid
- Triphenylphosphine (PPh_3)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Standard workup and purification glassware

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath with stirring.
- Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.

- The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazine byproduct. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the **(4-phenylphenyl) benzoate**.

Method 3: Fischer Esterification

This is a classic acid-catalyzed esterification method, which is an equilibrium process. To achieve a good yield, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing water as it is formed.^[9]

Reagents and Equipment:

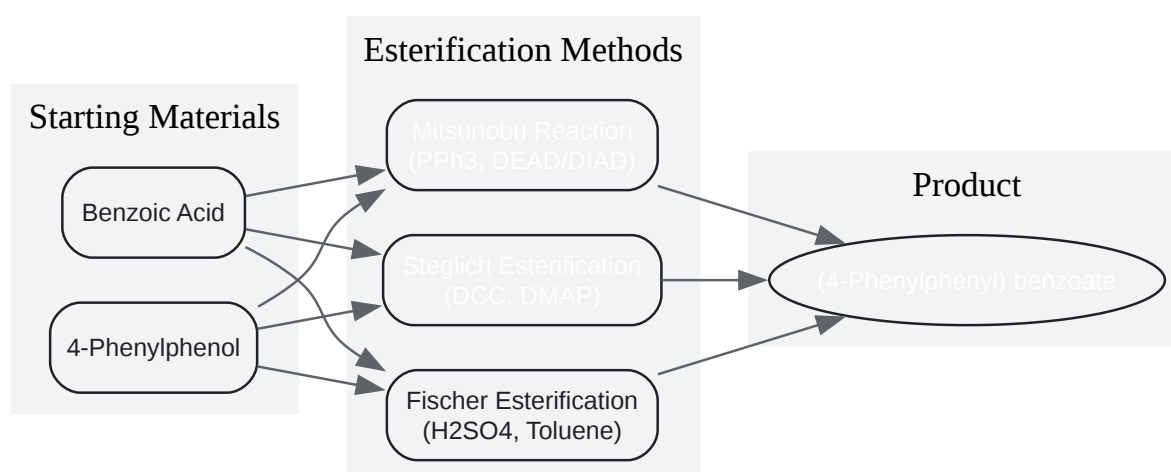
- 4-Phenylphenol
- Benzoic acid
- Concentrated Sulfuric Acid (H_2SO_4) or other acid catalyst
- Toluene (for azeotropic removal of water)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Standard workup and purification glassware

Procedure:

- To a round-bottom flask, add 4-phenylphenol (1.0 eq), benzoic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
- Add a sufficient amount of toluene to allow for efficient reflux and azeotropic removal of water.

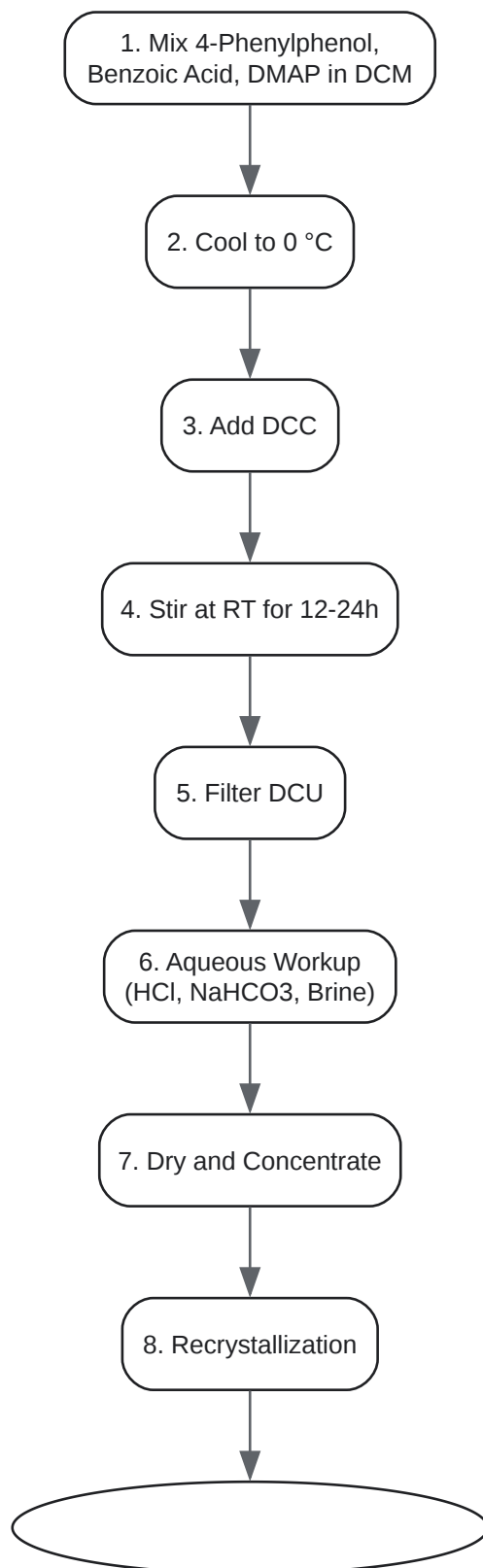
- Assemble a Dean-Stark apparatus with a reflux condenser.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue the reflux until no more water is collected in the trap (typically several hours).
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO_3 to neutralize the acid catalyst and remove unreacted benzoic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent to obtain pure **(4-phenylphenyl) benzoate**.

Mandatory Visualizations



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Caption: Overview of synthetic routes to **(4-Phenylphenyl) benzoate**.



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Caption: Experimental workflow for Steglich esterification.

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